4-Prop-2-enylpyridine;2,4,6-trinitrophenol
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Overview
Description
4-Prop-2-enylpyridine;2,4,6-trinitrophenol is a compound that combines the structural features of both 4-prop-2-enylpyridine and 2,4,6-trinitrophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-enylpyridine;2,4,6-trinitrophenol typically involves the nitration of 4-prop-2-enylpyridine with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol (picric acid) involves the nitration of phenol with a mixture of concentrated nitric acid and sulfuric acid. This process is conducted in large-scale reactors with precise control over temperature and reaction time to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-enylpyridine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds with nucleophiles replacing nitro groups.
Scientific Research Applications
4-Prop-2-enylpyridine;2,4,6-trinitrophenol has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a staining reagent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as an antiseptic.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Prop-2-enylpyridine;2,4,6-trinitrophenol involves its interaction with molecular targets through its nitro and pyridine functional groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The pyridine ring can participate in coordination with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
2,4-Dinitrophenol: A compound with similar nitro groups but different substitution patterns.
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group.
Properties
CAS No. |
107411-11-0 |
---|---|
Molecular Formula |
C14H12N4O7 |
Molecular Weight |
348.27 g/mol |
IUPAC Name |
4-prop-2-enylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H9N.C6H3N3O7/c1-2-3-8-4-6-9-7-5-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2,4-7H,1,3H2;1-2,10H |
InChI Key |
FLCMNNIPCNBOAC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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